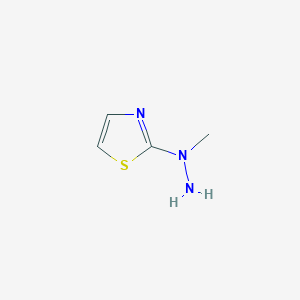

N-Methyl-N-thiazol-2-yl-hydrazine

Description

N-Methyl-N-thiazol-2-yl-hydrazine is a hydrazine derivative featuring a methyl group and a thiazole ring at the nitrogen atoms of the hydrazine core. Its synthesis typically involves alkylation and condensation reactions, as exemplified by protocols in , where methylhydrazine reacts with sulfur-containing heterocycles under reflux conditions. The compound’s structural simplicity and modular synthesis make it a versatile intermediate for generating bioactive heterocycles, such as triazoles and thiadiazoles . Key spectroscopic characteristics include IR absorption bands for N-H (3235 cm⁻¹), C=N (1645 cm⁻¹), and SO₂ groups (1345–1155 cm⁻¹), with distinct ¹H-NMR signals for methyl (δ 3.31 ppm) and aromatic protons (δ 7.86–7.92 ppm) .

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

1-methyl-1-(1,3-thiazol-2-yl)hydrazine |

InChI |

InChI=1S/C4H7N3S/c1-7(5)4-6-2-3-8-4/h2-3H,5H2,1H3 |

InChI Key |

CLHPVXKPIYFXKO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=CS1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Contrasts

Bioactivity :

- N-Benzylidene-N'-thiazol-2-yl-hydrazines () exhibit dual inhibition of mycobacterial LeuRS and MetRS, critical for protein synthesis, whereas N-Methyl-N-thiazol-2-yl-hydrazine’s bioactivity remains underexplored but may share similar targets due to structural analogy .

- Nitroaryl-substituted derivatives () show potent antioxidant and MAO-B inhibition, likely due to electron-withdrawing nitro groups enhancing redox activity . In contrast, methyl-substituted analogs prioritize synthetic accessibility over targeted bioactivity .

Synthetic Flexibility :

Physicochemical Properties :

Limitations and Contradictions

- highlights dual enzyme inhibition in hydrazines, but shows that bulky coumarin-indolinone hybrids reduce antibacterial potency, suggesting a trade-off between substituent size and bioavailability .

- While nitro groups enhance MAO-B inhibition (), they may also increase toxicity, limiting therapeutic utility compared to methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.